5-Chloro-7-fluoroindoline
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Overview
Description
5-Chloro-7-fluoroindoline is a synthetic organic compound characterized by the presence of both chlorine and fluorine atoms attached to an indoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7-fluoroindoline typically involves the reaction of 5-fluoroindoline-2,3-dione with various anilines under microwave irradiation. This method is advantageous due to its efficiency, shorter reaction times, and high yields. The reaction is catalyzed by copper dipyridine dichloride (CuPy2Cl2) and conducted under microwave irradiation for 9-15 minutes, resulting in yields ranging from 64% to 92% .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of microwave-assisted synthesis due to its scalability and eco-friendly nature. This method minimizes chemical waste and reduces production time, making it suitable for large-scale manufacturing .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-7-fluoroindoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted indoline derivatives .
Scientific Research Applications
5-Chloro-7-fluoroindoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Chloro-7-fluoroindoline involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms enhances its reactivity and selectivity, allowing it to interact with various biological molecules. These interactions can modulate biological pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5-Fluoroindoline: Similar in structure but lacks the chlorine atom, making it less reactive in certain chemical reactions.
6-Chloroindole: Contains a chlorine atom but lacks fluorine, resulting in different reactivity and applications.
4-Fluoroindole: Similar to 5-Chloro-7-fluoroindoline but with the fluorine atom in a different position, affecting its chemical properties.
Uniqueness
This compound’s uniqueness lies in the combined presence of both chlorine and fluorine atoms on the indoline ring.
Properties
Molecular Formula |
C8H7ClFN |
---|---|
Molecular Weight |
171.60 g/mol |
IUPAC Name |
5-chloro-7-fluoro-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C8H7ClFN/c9-6-3-5-1-2-11-8(5)7(10)4-6/h3-4,11H,1-2H2 |
InChI Key |
YWRQERGUSOWBKC-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C1C=C(C=C2F)Cl |
Origin of Product |
United States |
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